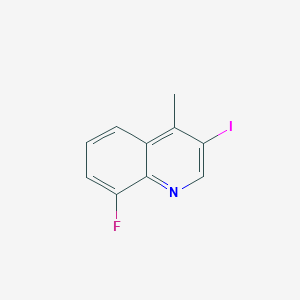

8-Fluoro-3-iodo-4-methylquinoline

Description

Significance of the Quinoline (B57606) Core in Chemical Sciences

The quinoline core, a fused aromatic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds. ijpsjournal.comwisdomlib.orgnih.govnumberanalytics.com Its planarity and aromaticity confer a rich and diverse chemistry, enabling it to participate in a variety of chemical transformations. numberanalytics.com This versatility has established the quinoline scaffold as a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchgate.net The development of drugs for a wide range of diseases has been significantly influenced by quinoline and its derivatives. ijpsjournal.comnih.gov

The Role of Halogenation in Modulating Quinoline Reactivity and Properties

Halogenation, the introduction of one or more halogen atoms, is a powerful tool for modifying the physicochemical properties of organic molecules. mt.com In the context of quinolines, halogenation can dramatically alter electron distribution, lipophilicity, and metabolic stability. nih.gov The nature of the halogen atom, its position on the quinoline ring, and the presence of other substituents all contribute to the final properties of the halogenated quinoline. acs.orgrsc.orgrsc.org

The introduction of a fluorine atom into a quinoline ring has profound effects on its electronic properties. rsc.orgacs.org Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly lower the energy levels of the molecular orbitals. rsc.org This modification of the electronic landscape can influence the molecule's reactivity in various chemical reactions, including electrophilic aromatic substitution. acs.orgyoutube.com Furthermore, the small size of the fluorine atom often leads to minimal steric hindrance, while its presence can influence molecular conformation through non-covalent interactions. rsc.org Studies have shown that fluorine substitution can be a key strategy in the design of novel organic semiconductors. rsc.org

Iodine, as a substituent on a heterocyclic ring, offers unique reactivity that makes it a valuable functional group in organic synthesis. umn.edunih.govrsc.org The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions. This facilitates the introduction of a wide range of other functional groups at the position previously occupied by iodine. Furthermore, iodine can participate in so-called "iodine-mediated" cyclization reactions to form other heterocyclic structures. nih.govrsc.org While iodine is generally not part of conjugated aromatic systems due to its large atomic size, its presence provides a handle for further synthetic transformations. umn.eduscispace.com

Contextualization of 8-Fluoro-3-iodo-4-methylquinoline (B6174679) within Advanced Synthetic Methodologies

The synthesis of a multi-substituted quinoline such as this compound requires sophisticated synthetic strategies. The regioselective introduction of the fluorine, iodine, and methyl groups onto the quinoline core necessitates careful planning and execution of a series of chemical reactions. The presence of both a fluorine and an iodine atom on the same quinoline ring system presents both challenges and opportunities for synthetic chemists. For instance, the fluorine at the 8-position can influence the reactivity of the other positions on the ring, potentially directing the iodination to the 3-position.

Structure

3D Structure

Properties

Molecular Formula |

C10H7FIN |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

8-fluoro-3-iodo-4-methylquinoline |

InChI |

InChI=1S/C10H7FIN/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,1H3 |

InChI Key |

YKCSGLWMIGPKLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1I)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 8 Fluoro 3 Iodo 4 Methylquinoline

Reactivity of the C3-Iodo Functionality

The carbon-iodine bond at the C3 position is the more reactive of the two halogen substituents. Its susceptibility to a variety of transformations makes it a prime site for molecular elaboration.

Cross-Coupling Reactions

The C3-iodo group readily participates in several palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the iodoquinoline with an organoboron compound. For instance, the Suzuki-Miyaura cross-coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole (BTZ) bispinacol boronic ester has been utilized to synthesize novel luminogens. researchgate.net Similarly, palladium-catalyzed coupling of N-methyl-3-iodo-4-quinolone with boronic acids has been explored to produce azaisoflavone derivatives. researchgate.net

Sonogashira Reaction: This reaction facilitates the formation of a carbon-carbon bond between the C3 position and a terminal alkyne. The synthesis of novel azaisoflavones containing an alkynyl group has been achieved through the Sonogashira reaction of N-methyl-3-iodo-4-quinolone. researchgate.net This method is also employed in the synthesis of 1,2-pyrrolo[3,2-c]quinolines starting from 4-chloro-3-iodoquinoline. researchgate.net

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the iodoquinoline with an alkene. An efficient synthesis of (E)-N-methyl-3-styryl-4-quinolones has been described, which involves the Heck reaction of N-methyl-3-iodo-4-quinolone with styrene (B11656) derivatives. researchgate.net It has been noted that this procedure is more efficient when the 3-iodo-4-quinolone has a protecting group on the nitrogen atom. researchgate.net

Stille Reaction: In the Stille reaction, the iodoquinoline is coupled with an organotin compound. wikipedia.org The mechanism involves oxidative addition of the iodoquinoline to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org A variety of sp2-hybridized groups, such as vinyl and aryl, attached to the organotin reagent can be used. wikipedia.org

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst | Biaryls, etc. |

| Sonogashira | Terminal alkynes | Palladium catalyst, Copper(I) cocatalyst | Alkynylquinolines |

| Heck | Alkenes | Palladium catalyst, Base | Alkenylquinolines |

| Stille | Organotin compounds | Palladium catalyst | Various coupled products |

Nucleophilic Substitution Reactions

While less common for aryl iodides compared to activated systems, nucleophilic substitution at the C3 position can be achieved under specific conditions, often involving transition metal catalysis.

Radical Functionalization Pathways

The C3-iodo bond can be homolytically cleaved to generate a quinolinyl radical. This reactive intermediate can then participate in various radical-mediated transformations, allowing for the introduction of a wide range of functional groups.

Reductive Dehalogenation Processes

The iodine atom at the C3 position can be selectively removed through reductive dehalogenation. This process can be accomplished using various reducing agents, such as catalytic hydrogenation or metal-based reductants, to yield the corresponding 8-fluoro-4-methylquinoline (B2535879).

Reactivity of the C8-Fluoro Substituent

The carbon-fluorine bond at the C8 position is significantly stronger and less reactive than the C3-iodo bond. However, under specific conditions, it can undergo nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Position

The electron-withdrawing nature of the quinoline (B57606) ring system can activate the C8 position towards nucleophilic attack, particularly when the ring is further activated by the C=N double bond. This allows for the displacement of the fluoride (B91410) ion by a suitable nucleophile. For example, in a related system, 8-fluoro-3,4-dihydroisoquinoline (B12937770), the fluorine atom can be displaced by amines in a fluorine-amine exchange reaction. researchgate.netnih.govmdpi.com This type of reaction is a key step in the synthesis of 1,8-disubstituted tetrahydroisoquinolines. researchgate.netnih.govmdpi.com The C=N double bond in the dihydroisoquinoline ring activates the fluorine atom towards nucleophilic substitution. nih.gov

| Position | Halogen | Reactivity | Common Reactions |

| C3 | Iodine | High | Cross-Coupling, Nucleophilic Substitution, Radical Functionalization, Reductive Dehalogenation |

| C8 | Fluorine | Low | Nucleophilic Aromatic Substitution (SNAr) |

Influence of Fluorine on Ortho/Para Reactivity

The fluorine atom at the C8-position of the quinoline ring is a strong electron-withdrawing group, which significantly influences the electron density distribution across the aromatic system. This electronic perturbation has a pronounced effect on the regioselectivity of electrophilic and nucleophilic substitution reactions. While direct studies on the ortho/para reactivity of 8-Fluoro-3-iodo-4-methylquinoline (B6174679) are not extensively documented, the behavior of related fluorinated quinolines and other azaaromatics provides valuable insights.

Generally, the fluorine substituent deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it can act as an ortho, para-director for any potential electrophilic attack, with the C5 and C7 positions being the most likely sites for substitution, albeit with reduced reactivity compared to non-fluorinated analogues.

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine atom can activate the ring towards attack by nucleophiles. Although the fluorine atom itself can be displaced under certain conditions, its primary influence is on the reactivity of other positions. For instance, the presence of a fluorine atom can facilitate nucleophilic substitution at other halogen-substituted positions on the same ring.

Transformations Involving the C4-Methyl Group

The methyl group at the C4-position is a key site for a variety of chemical transformations, offering a handle for further functionalization of the quinoline scaffold.

The C-H bonds of the C4-methyl group are susceptible to activation, enabling the introduction of new functional groups. Research on related 4-methylquinolines has demonstrated that a methyl group at the C4-position can direct the regioselective C-H activation of the quinoline ring, typically at the C2-position. nih.gov However, the primary focus here is on the functionalization of the methyl group itself.

Transition metal-catalyzed reactions are often employed for the selective C-H functionalization of methyl groups on heterocyclic systems. For instance, palladium-catalyzed reactions can be utilized to couple the methyl group with various partners. While specific examples for this compound are scarce, studies on other methylquinolines suggest that reactions such as acetoxylation or arylation at the methyl group are feasible. The choice of catalyst and reaction conditions is crucial to achieve selectivity for the methyl group over other potential reaction sites on the quinoline ring.

The C4-methyl group, being in a benzylic-like position relative to the quinoline ring, is prone to oxidation. acs.orgnih.gov This reactivity allows for its conversion into a range of other functional groups, thereby expanding the synthetic utility of the parent molecule.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methyl group to a carboxylic acid, yielding 8-fluoro-3-iodoquinoline-4-carboxylic acid. researchgate.net Milder oxidation conditions can lead to the formation of the corresponding aldehyde (8-fluoro-3-iodoquinoline-4-carbaldehyde) or alcohol ( (8-fluoro-3-iodo-4-quinolinyl)methanol).

The resulting benzylic alcohol can be further derivatized through esterification or etherification reactions. The aldehyde can participate in condensation reactions, such as the Knoevenagel or Wittig reactions, to form new carbon-carbon bonds. These transformations are summarized in the table below.

| Starting Material | Reagent(s) | Product |

| This compound | KMnO₄ or CrO₃ | 8-Fluoro-3-iodoquinoline-4-carboxylic acid |

| This compound | Mild oxidizing agent | 8-Fluoro-3-iodoquinoline-4-carbaldehyde |

| This compound | Milder oxidizing agent | (8-Fluoro-3-iodo-4-quinolinyl)methanol |

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a nucleophilic and basic center, making it a primary site for reactions with electrophiles.

The lone pair of electrons on the quinoline nitrogen allows it to react with alkylating agents, such as alkyl halides or sulfates, to form quaternary quinolinium salts. This N-alkylation reaction introduces a positive charge into the heterocyclic system, which can significantly alter the reactivity of the entire molecule.

The resulting 8-fluoro-3-iodo-4-methylquinolinium salts are expected to be more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the increased electron deficiency of the ring system. The nature of the N-alkyl substituent can also influence the physical and chemical properties of the resulting salt.

The quinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of this compound N-oxide introduces a new functional group with its own distinct reactivity.

Chemo- and Regioselectivity in Complex Reaction Environments

The chemical behavior of this compound in complex reaction environments is dictated by the distinct electronic properties and reactivities of its constituent functional groups. The quinoline core, a heterocyclic aromatic system, possesses inherent reactivity patterns, which are further modulated by the electron-withdrawing fluoro group at the C8 position, the electron-donating methyl group at C4, and the reactive iodo group at C3. This substitution pattern creates a molecule with multiple potential reaction sites, making the study of its chemo- and regioselectivity a critical aspect of its synthetic utility.

In the context of transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond. The bond dissociation energy of a C-I bond in an aryl iodide is considerably lower than that of a C-F bond, and the C-I bond is more susceptible to oxidative addition to a low-valent metal center (e.g., palladium(0) or copper(I)), which is the key initial step in many cross-coupling catalytic cycles. Consequently, in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, this compound is expected to exhibit high chemoselectivity, with the reaction occurring exclusively at the C3 position, leaving the C-F bond intact.

This principle of selective reactivity of different halogens is a well-established strategy in organic synthesis, allowing for sequential functionalization of polyhalogenated aromatic compounds. For instance, studies on other polyhalogenated heterocycles have consistently demonstrated the preferential reaction of iodo-substituted positions over fluoro-substituted ones. While direct experimental data on the cross-coupling reactions of this compound is not extensively documented in publicly available literature, the expected selectivity can be confidently predicted based on these fundamental principles of reactivity.

The regioselectivity of reactions involving the quinoline ring itself is influenced by the electronic effects of the substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the carbocyclic ring towards electrophilic substitution and directs substituents to specific positions. However, in the case of this compound, the most probable transformations involve the functionalization of the pre-existing iodo-group.

The following table summarizes the expected chemo- and regioselectivity of this compound in various representative cross-coupling reactions based on established chemical principles.

Table 1: Predicted Chemo- and Regioselectivity of this compound in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Site of Reaction | Predicted Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | C3-Iodo | 8-Fluoro-4-methyl-3-arylquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | C3-Iodo | 8-Fluoro-4-methyl-3-alkynylquinoline |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C3-Iodo | 8-Fluoro-4-methyl-3-alkenylquinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | C3-Iodo | N-Aryl/alkyl-8-fluoro-4-methylquinolin-3-amine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C3-Iodo | 8-Fluoro-4-methyl-3-substituted-quinoline |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | C3-Iodo | 8-Fluoro-4-methyl-3-substituted-quinoline |

It is important to note that while the C-F bond is generally unreactive under the conditions used for C-I bond functionalization, forcing conditions (e.g., high temperatures, highly active catalysts) or specific reaction pathways such as nucleophilic aromatic substitution (SNAr) could potentially lead to reactions at the C8-fluoro position. The electron-withdrawing nature of the quinoline ring system can activate the C-F bond towards nucleophilic attack, a reactivity pattern observed in related fluoro-substituted heterocycles. However, in the context of typical cross-coupling reactions, the chemoselective functionalization at the C3-iodo position remains the overwhelmingly favored pathway.

Applications of 8 Fluoro 3 Iodo 4 Methylquinoline As a Synthetic Intermediate and Ligand

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The true synthetic value of 8-Fluoro-3-iodo-4-methylquinoline (B6174679) lies in the reactivity of its carbon-iodine bond. The C3-iodo group serves as an exceptionally versatile synthetic handle for constructing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for assembling complex molecular architectures from simpler precursors.

The Sonogashira, Heck, and Suzuki reactions are cornerstone methods for this purpose. wikipedia.orgwikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction couples the 3-iodoquinoline (B1589721) with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations, such as click chemistry or the formation of extended π-conjugated systems. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the C3-iodo position with an alkene. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and introduces alkenyl substituents onto the quinoline (B57606) core, providing a route to substituted styrenes and other vinylated heterocycles. nih.govyoutube.com The reaction is known for its tolerance of a wide range of functional groups. youtube.com

Suzuki Coupling: In a Suzuki reaction, the iodo-substituent is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C3 position, enabling the synthesis of biaryl compounds and other complex scaffolds.

Through the sequential or combined use of these coupling strategies, this compound can be elaborated into a diverse library of novel heterocyclic compounds with potential applications in various fields of chemical research.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is illustrative of the potential reactions based on the known reactivity of 3-iodoquinolines.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Amine Base | Quinoline-C≡C-R |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Phosphine Ligand, Base | Quinoline-CH=CHR |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Quinoline-R |

Utility in Directed Organic Synthesis

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. In this context, certain functional groups can direct a metal catalyst to a specific C-H bond. The 8-aminoquinoline (B160924) moiety is one of the most powerful and widely used bidentate directing groups for this purpose. nih.gov

While this compound possesses a fluorine atom instead of an amino group at the C8 position, the quinoline framework itself remains relevant for directed synthesis. The lone pair of electrons on the quinoline nitrogen can act as a coordinating site for a transition metal, directing functionalization to nearby C-H bonds. quimicaorganica.orgyoutube.com Furthermore, research has demonstrated that the methyl group in 8-methylquinolines can undergo palladium-catalyzed C(sp³)-H activation and subsequent biarylation, using the quinoline nitrogen as an intrinsic directing group. nih.govresearchgate.net This suggests that the 4-methyl group in this compound could potentially be a site for similar C-H functionalization reactions, offering a complementary method to the cross-coupling reactions at the C3 position.

The quinoline motif is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. thieme-connect.comglobalauthorid.com By incorporating the quinoline unit into a larger, chiral molecular framework, ligands can be created that, when complexed with a transition metal, can induce high levels of enantioselectivity in a wide range of chemical reactions. thieme-connect.comresearchgate.net These reactions include asymmetric hydrogenations, cycloadditions, and allylic alkylations. thieme-connect.comglobalauthorid.com

The synthetic accessibility and ease of modification of the quinoline ring system allow for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. thieme-connect.com Therefore, this compound serves as a potential starting material for the synthesis of new, custom-designed chiral quinoline-based ligands. The fluorine and methyl substituents would influence the electronic and steric environment of the resulting metal complex, potentially leading to unique reactivity and selectivity in stereoselective transformations. For instance, chiral BINAP ligands used in conjunction with triflate leaving groups have been shown to be highly effective in transferring chiral information from the catalyst to the substrates in certain Heck reactions. libretexts.org

Development of Fluorine- and Iodine-Containing Molecular Probes

The presence of both fluorine and iodine atoms makes this compound an excellent platform for the development of molecular probes for biomedical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques rely on the detection of gamma rays emitted from decaying radioisotopes incorporated into biologically active molecules.

Fluorine-18 (B77423) is the most commonly used radioisotope for PET imaging due to its favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. frontiersin.orgnih.gov The stable fluorine atom at the C8 position of the title compound could be replaced with fluorine-18 via nucleophilic substitution in the final step of a synthesis, a common strategy for producing PET radiotracers. acs.orgresearchgate.net

Simultaneously, the iodine atom at the C3 position can be substituted with a radioactive isotope of iodine, such as iodine-123 for SPECT or iodine-124 for PET. Iodine-125, with a longer half-life, is also commonly used for in vitro assays and autoradiography. clinisciences.com The ability to selectively label the molecule with either a fluorine or an iodine radioisotope offers significant flexibility and makes the scaffold a candidate for creating dual-modality imaging agents or for comparing the pharmacokinetic properties of fluorinated versus iodinated tracers.

Table 2: Relevant Radioisotopes for Labeling Quinoline Scaffolds

| Isotope | Imaging Modality | Half-Life | Key Feature |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | High resolution, most common PET isotope. frontiersin.org |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Widely used for clinical SPECT imaging. |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | Longer half-life allows for imaging slower biological processes. |

| Iodine-125 (¹²⁵I) | Autoradiography | 59.4 days | Used for in vitro binding assays and preclinical studies. clinisciences.com |

Ligand Design in Transition Metal Catalysis

Quinoline derivatives are widely employed as ligands in transition metal catalysis. nih.gov The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a variety of transition metals, including palladium, copper, nickel, cobalt, and manganese. researchgate.netrsc.orgrsc.orgnih.gov The resulting metal complexes can exhibit potent catalytic activity in a range of organic transformations. nih.gov

This compound can function as such a ligand. The substituents on the quinoline ring play a crucial role in modulating the properties of the metal center. The electron-withdrawing fluorine atom at the C8 position can influence the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond. The methyl group at the C4 position provides steric bulk, which can impact the coordination geometry around the metal and the selectivity of the catalyzed reaction.

Quinoline-based ligands have been successfully used in numerous catalytic systems. For example, palladium complexes bearing quinoline-carboxylate ligands have been shown to be effective, low-cost, and phosphine-free catalysts for Heck and Suzuki reactions. organic-chemistry.org Similarly, Schiff bases derived from quinolines form stable and versatile complexes with a range of metals, which are used in catalysis and have been explored for their biological activity. nih.govresearchgate.netnih.gov The unique substitution pattern of this compound makes it an intriguing candidate for designing new ligands with tailored electronic and steric profiles for specific catalytic applications.

Spectroscopic and Structural Characterization of 8 Fluoro 3 Iodo 4 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of their constituent atomic nuclei. For 8-Fluoro-3-iodo-4-methylquinoline (B6174679), a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would be employed to unequivocally assign its structure.

While specific spectral data for this compound is not publicly available in the referenced literature, we can predict the expected spectral features based on the analysis of closely related analogs. For instance, studies on various fluorinated and substituted quinolines provide a solid foundation for these predictions.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each proton in the molecule. The aromatic region would likely display a complex pattern of multiplets for the protons on the benzene (B151609) and pyridine (B92270) rings. The methyl group at the C4 position would appear as a characteristic singlet, shifted downfield due to the influence of the aromatic system. The precise chemical shifts and coupling constants would be influenced by the electronic effects of the fluorine and iodine substituents.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~8.8 - 9.0 | s | - |

| H-5 | ~7.6 - 7.8 | dd | J(H-5, H-6) ≈ 8.0, J(H-5, F-8) ≈ 5.0 |

| H-6 | ~7.3 - 7.5 | t | J(H-6, H-5) ≈ 8.0, J(H-6, H-7) ≈ 8.0 |

| H-7 | ~7.5 - 7.7 | dd | J(H-7, H-6) ≈ 8.0, J(H-7, F-8) ≈ 9.0 |

| 4-CH₃ | ~2.5 - 2.7 | s | - |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached substituents. The carbon atom attached to the fluorine (C-8) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbon bearing the iodine (C-3) will also show a characteristic shift.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~95 - 100 |

| C-4 | ~148 - 150 |

| C-4a | ~125 - 127 |

| C-5 | ~128 - 130 |

| C-6 | ~124 - 126 |

| C-7 | ~120 - 122 |

| C-8 | ~158 - 162 (d, ¹JCF ≈ 250-260 Hz) |

| C-8a | ~140 - 142 |

| 4-CH₃ | ~18 - 20 |

¹⁹F NMR for Fluorine Environment and Coupling

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-8 position. The chemical shift of this signal provides valuable information about the electronic nature of the quinoline (B57606) ring system. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the adjacent protons, H-7 and H-5.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the C-H connectivities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition (C₁₀H₇FIN).

The mass spectrum would show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of the iodine atom, the methyl group, and potentially hydrogen cyanide (HCN) from the pyridine ring, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 300.96 | Molecular Ion |

| [M-I]⁺ | 173.07 | Loss of Iodine |

| [M-CH₃]⁺ | 285.95 | Loss of Methyl group |

| [M-HCN]⁺ | 273.95 | Loss of Hydrogen Cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2920 - 2980 | Methyl C-H Stretch |

| 1600 - 1620 | C=C Aromatic Ring Stretch |

| 1500 - 1580 | C=N Ring Stretch |

| 1200 - 1250 | C-F Stretch |

| 500 - 600 | C-I Stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the calculation of the exact mass of a molecule, which can then be compared to the theoretical exact mass of a proposed structure.

For a proposed structure of this compound (C₁₀H₇FIN), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the presence of this elemental formula.

To illustrate the data obtained from such an analysis, a hypothetical HRMS data table for this compound is presented below. This table is based on the expected values for the protonated molecule ([M+H]⁺).

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₁₀H₈FIN]⁺ | 287.9680 | Data not available | Data not available |

In practice, researchers would report the observed m/z value from the HRMS spectrum and calculate the mass accuracy to validate the proposed structure. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode of an HRMS instrument can also provide valuable structural information, corroborating the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

To date, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. However, the utility of this method is well-documented for a vast array of quinoline derivatives. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystallographic data for a molecule includes the crystal system, space group, and unit cell dimensions. For example, a study on the crystal structure of a related compound, (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2-methylpiperazin-1-ium 3-carboxy-5-fluorobenzoate, revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net

A hypothetical crystallographic data table for this compound is provided below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Value |

| Empirical formula | C₁₀H₇FIN |

| Formula weight | 287.07 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable insights into its molecular geometry, including the planarity of the quinoline ring system and the orientation of the substituents. Furthermore, it would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the solid state.

Theoretical and Computational Chemistry Studies of 8 Fluoro 3 Iodo 4 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the properties and reactivity of molecules. For a molecule like 8-Fluoro-3-iodo-4-methylquinoline (B6174679), DFT could be a powerful tool to elucidate its fundamental characteristics.

Electronic Structure and Frontier Molecular Orbital Analysis

A DFT study would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information about its electronic properties can be derived.

The electronic structure describes the distribution of electrons within the molecule. For this compound, this would involve analyzing the influence of the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group on the electron density of the quinoline (B57606) ring system.

Frontier Molecular Orbital (FMO) analysis is a critical component of these studies. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In a potential reaction, the location of the HOMO would indicate the nucleophilic sites of the molecule.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its location points to the electrophilic sites of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Without specific calculations for this compound, one can only hypothesize based on the known effects of its substituents on similar aromatic systems.

Conformational Analysis and Stability

Conformational analysis would investigate the different spatial arrangements of the atoms in this compound that can be interconverted by rotation about single bonds. For this molecule, the primary focus would be the rotation of the methyl group. While the quinoline core is rigid, the orientation of the methyl group's hydrogen atoms could be explored to identify the lowest energy (most stable) conformation. Computational methods can calculate the relative energies of different conformers, providing insight into their populations at a given temperature.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated to aid in the interpretation of NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This provides insights into the reaction's feasibility, kinetics, and the factors that control its outcome. However, no such computational studies on the reaction mechanisms involving this specific compound are currently available.

Structure-Reactivity and Structure-Property Relationship Investigations

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies aim to understand how the chemical structure of a molecule influences its reactivity and physical properties. For a series of related quinoline derivatives, computational methods could be used to calculate various molecular descriptors (e.g., electrostatic potential, dipole moment, polarizability). These descriptors can then be correlated with experimentally observed activities or properties to build predictive models. In the context of this compound, such studies would require data on a series of analogous compounds, which is not presently available in the literature.

Molecular Dynamics Simulations (if relevant for larger systems involving the compound)

Molecular Dynamics (MD) simulations are typically used to study the time-dependent behavior of larger molecular systems, such as the interaction of a small molecule with a protein or its behavior in a solvent. If this compound were being investigated as a potential ligand for a biological target, MD simulations could provide insights into its binding mode, conformational changes upon binding, and the stability of the resulting complex. As there are no published studies on the biological interactions of this specific compound, the application of MD simulations remains a hypothetical exercise.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral Derivatives

There is currently no published research detailing the asymmetric synthesis of chiral derivatives of 8-Fluoro-3-iodo-4-methylquinoline (B6174679). The development of stereoselective methods to introduce chirality to this scaffold would be a critical step towards exploring its potential in areas such as medicinal chemistry and materials science, where enantiomeric purity is often paramount.

Integration into Supramolecular Architectures

The potential for this compound to act as a component in supramolecular assemblies has not been investigated. The interplay of its fluoro, iodo, and methyl substituents could, in theory, direct unique non-covalent interactions, leading to the formation of novel host-guest systems, molecular sensors, or self-assembled materials. However, no studies have been reported in this area.

Development of Sustainable and Economical Synthetic Routes

No literature was found describing sustainable or "green" synthetic methodologies specifically for this compound. Research in this area would focus on minimizing waste, using less hazardous reagents, and improving energy efficiency in the production of this compound.

Exploration of Novel Catalytic Roles

The catalytic potential of this compound or its metallic complexes remains an uncharted area of research. The unique electronic and steric properties imparted by the fluorine, iodine, and methyl groups could make it a candidate for a novel ligand in catalysis, but no such applications have been documented.

Understanding Complex Reactivity Patterns and Selectivity Control

A detailed understanding of the reactivity and selectivity of this compound is fundamental to its application in synthetic chemistry. However, no studies were found that systematically explore its reaction patterns, such as its susceptibility to nucleophilic or electrophilic attack, or the regioselectivity of its transformations.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 8-Fluoro-3-iodo-4-methylquinoline?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent. Fluorination at the 8-position may require a directed ortho-metalation (DoM) strategy using LDA (lithium diisopropylamide) followed by quenching with a fluorine source like NFSI (N-fluorobenzenesulfonimide). Methylation at the 4-position could employ methyl iodide under basic conditions . Yield optimization often depends on reaction temperature and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of / NMR to confirm substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELXL ) resolves stereoelectronic effects of iodine’s heavy atom. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What reactivity patterns are expected due to the iodine and fluorine substituents?

- Methodological Answer : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or derivatization. Fluorine’s electronegativity enhances ring stability and influences hydrogen-bonding interactions in supramolecular assemblies. Competitive dehalogenation risks (e.g., iodine loss under reductive conditions) require careful monitoring via TLC or in situ spectroscopy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning for this compound derivatives?

- Methodological Answer : SHELX software (e.g., SHELXL ) is critical for refining heavy-atom positions. For iodine, anomalous scattering effects improve phase determination. Twinning or disorder in methyl/fluoro groups may necessitate high-resolution data (≤1.0 Å) and Hirshfeld surface analysis to distinguish electrostatic interactions .

Q. How should researchers address contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based) and characterize intermediates rigorously. Meta-analyses of SAR studies for analogous compounds (e.g., 4-Chloro-8-fluoro-2-methylquinoline ) can identify confounding substituent effects .

Q. What catalytic systems optimize challenging substitutions in polyhalogenated quinolines?

- Methodological Answer : Pd/dialkylbiarylphosphine catalysts (e.g., SPhos) enhance selectivity in Suzuki couplings for iodine retention. For fluorinated derivatives, silver-mediated C–H activation minimizes defluorination. Microwave-assisted synthesis (e.g., 160°C, 30 min) improves yields in sterically hindered reactions .

Q. How do electronic effects of the 3-iodo and 8-fluoro groups influence pharmacological target binding?

- Methodological Answer : Iodo substituents enhance van der Waals interactions in hydrophobic binding pockets (e.g., kinase ATP sites), while fluorine’s electronegativity modulates pKa of adjacent groups, affecting protonation states. Computational docking (AutoDock Vina) paired with electrostatic potential maps (MEPs) can predict binding modes .

Q. What alternative pathways exist for regioselective functionalization of the quinoline core?

- Methodological Answer : Directed C–H borylation (Ir catalysts) enables late-stage diversification at the 4-methyl position. Photoredox catalysis (e.g., Ru(bpy)) facilitates radical-based fluorination without directing groups. Flow chemistry systems improve scalability for iodine retention in multi-step sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.